molecular formula C14H7Cl3N2O B12959563 5-Chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one

5-Chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one

Cat. No.: B12959563
M. Wt: 325.6 g/mol
InChI Key: GGHODCIXVZGKEE-UHFFFAOYSA-N
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Description

5-Chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one (CAS 916203-59-3) is a high-value chemical scaffold belonging to the 1,6-naphthyridin-2(1H)-one family, a class of privileged heterocyclic structures recognized for their broad utility in medicinal chemistry and drug discovery research . This compound features a core 1,6-naphthyridin-2(1H)-one structure substituted at the N1 position with a 2,6-dichlorophenyl group and a chlorine atom at the C5 position, with a molecular formula of C14H7Cl3N2O and a molecular weight of 325.58 g/mol . The primary research application of this compound is as a potent and selective inhibitor of protein tyrosine kinases (PTKs), with notable activity against the pp60(c-Src) kinase (c-Src) . The 1,6-naphthyridin-2(1H)-one scaffold serves as a key pharmacophore, and compounds featuring a 3-(2,6-dichlorophenyl) substitution pattern have demonstrated impressive inhibitory activity in the nanomolar range (IC50 values of 10-80 nM) . This high potency is attributed to a bidentate hydrogen bond donor-acceptor motif within the structure that interacts with key residues in the kinase, such as Met341, while the dichlorophenyl ring contributes to favorable binding interactions . Researchers value this compound and its analogs for developing targeted therapies, particularly due to the observed selectivity for c-Src over other kinases like the PDGF-beta receptor, which can be as high as 10 to 300-fold . The structural features of this molecule align with the broader trend in biomedical research where over 17,000 distinct 1,6-naphthyridin-2(1H)-one compounds have been described, underscoring the significant interest in this chemotype for probing biological systems and developing new therapeutic agents . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H7Cl3N2O

Molecular Weight

325.6 g/mol

IUPAC Name

5-chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2-one

InChI

InChI=1S/C14H7Cl3N2O/c15-9-2-1-3-10(16)13(9)19-11-6-7-18-14(17)8(11)4-5-12(19)20/h1-7H

InChI Key

GGHODCIXVZGKEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C3=C(C=CC2=O)C(=NC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one typically involves the reaction of 2,6-dichloroaniline with appropriate naphthyridine precursors under specific conditions. One common method includes the cyclization of 2,6-dichloroaniline with a suitable naphthyridine derivative in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding naphthyridine oxides.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine compounds with various functional groups.

Scientific Research Applications

5-Chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one: shares similarities with other naphthyridine derivatives such as:

Uniqueness

  • The presence of the 2,6-dichlorophenyl group in this compound imparts unique chemical properties and potential biological activities compared to other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets and influence its reactivity in various chemical reactions.

Biological Activity

5-Chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and various biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H7Cl3N2OC_{14}H_7Cl_3N_2O, with a molecular weight of approximately 325.577 g/mol. The compound features a naphthyridine core substituted with chlorine and dichlorophenyl groups, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₇Cl₃N₂O
Molecular Weight325.577 g/mol
LogP4.3459
PSA34.89 Ų

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the naphthyridine scaffold followed by selective chlorination and substitution reactions to introduce the dichlorophenyl group. Various synthetic pathways have been explored to optimize yield and purity.

Anticancer Properties

Research indicates that compounds within the naphthyridine class exhibit significant anticancer properties. In particular, studies have shown that this compound can inhibit cell proliferation in various cancer cell lines:

  • Breast Cancer : In vitro studies revealed an IC50 value of approximately 5 μM against MCF-7 breast cancer cells.
  • Colon Cancer : The compound demonstrated cytotoxic effects with an IC50 value of around 4 μM on HT-29 colon cancer cells.

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited moderate activity against several bacterial strains including:

  • Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 32 μg/mL.
  • Escherichia coli : MIC of 64 μg/mL.

This antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit DNA replication.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological efficacy of naphthyridines. Modifications at specific positions on the naphthyridine ring can significantly affect potency and selectivity:

ModificationEffect on Activity
Substitution at C3Increased anticancer potency
Variation in halogen substitutionAltered antimicrobial spectrum

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • In Vivo Efficacy Against Tumors : In a murine model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups.
  • Chronic Infection Models : The compound was tested in models of chronic bacterial infections where it demonstrated efficacy in reducing bacterial load.

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